molecular formula C12H8N2O B558527 Boc-D-glu-oet dcha CAS No. 449171-15-7

Boc-D-glu-oet dcha

Cat. No.: B558527
CAS No.: 449171-15-7
M. Wt: 196.2 g/mol
InChI Key: FBFTWRLLJHLPNJ-UHFFFAOYSA-N
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Description

Boc-D-glu-oet dcha (CAS 86938-17-2) is a chemically modified amino acid derivative. Its molecular formula is C₂₄H₄₄N₂O₆, with a molecular weight of 456.616 g/mol and a LogP value of 5.33, indicating moderate hydrophobicity . The compound is the dicyclohexylamine (DCHA) salt of the ethyl ester of Boc-protected D-glutamic acid. Key synonyms include N-[(1,1-Dimethylethoxy)carbonyl]-L-Glutamic acid 1-ethyl ester and (S)-4-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid . It is used in pharmacological research, notably in synthesizing peptides and studying enzyme interactions, as cited in studies by Nakajima et al. (2003) and Cantacuzene et al. (1987) .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCHRIKJRZWBBJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of D-Glutamic Acid

The synthesis begins with the protection of the α-amino group of D-glutamic acid using di-tert-butyl dicarbonate (Boc anhydride). This step ensures the amino group remains inert during subsequent reactions. The reaction is typically conducted in a biphasic solvent system of dioxane and water, with a base such as sodium hydroxide (NaOH) to maintain a pH of 8–9. Key parameters include:

  • Temperature : 0–5°C to minimize racemization.

  • Reaction Time : 12–24 hours for complete Boc group incorporation.

  • Yield : 85–90% after precipitation and recrystallization from ethanol/water.

The mechanism involves nucleophilic attack by the amino group on the electrophilic carbonyl carbon of Boc anhydride, forming a stable carbamate linkage. Optical purity is validated via chiral HPLC, confirming retention of the D-configuration.

Ethyl Ester Formation

The γ-carboxyl group of Boc-D-glutamic acid is esterified with ethanol to enhance solubility and prevent side reactions during peptide coupling. Thionyl chloride (SOCl₂) or hydrochloric acid (HCl) gas catalyzes this step:

  • Conditions : Anhydrous ethanol, reflux at 60–70°C for 4–6 hours.

  • Workup : Excess ethanol and acid are removed under reduced pressure, yielding Boc-D-glutamic acid ethyl ester as a viscous oil.

  • Yield : 90–95% after purification by vacuum distillation.

Dicyclohexylammonium Salt Formation

The final step involves converting the free α-carboxyl group into its dicyclohexylammonium salt to improve crystallinity. Boc-D-glutamic acid ethyl ester is dissolved in ethyl acetate and treated with dicyclohexylamine (DCHA):

  • Molar Ratio : 1:1 stoichiometry ensures complete salt formation.

  • Precipitation : The salt precipitates upon cooling to 0°C and is isolated via filtration.

  • Yield : 92–95% after washing with cold ethyl acetate.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and reproducibility while maintaining high purity (>99%). Key adaptations from laboratory methods include:

Parameter Laboratory Scale Industrial Scale
Boc Protection Batch reactor, manual pH controlContinuous flow reactor, automated pH adjustment
Esterification Glassware refluxStainless steel reactors with heat exchangers
Salt Formation Manual filtrationCentrifugal separation systems
Purification RecrystallizationCentrifugal partition chromatography

Industrial protocols employ in-line analytics (e.g., FTIR, HPLC) for real-time monitoring, reducing batch failures. Solvent recovery systems minimize waste, aligning with green chemistry principles.

Optimization of Reaction Conditions

Temperature and pH Control

  • Boc Protection : Lower temperatures (0–5°C) suppress racemization, while pH 8–9 ensures optimal nucleophilicity of the amino group.

  • Esterification : Anhydrous conditions prevent hydrolysis of the ethyl ester.

Solvent Selection

  • Dioxane/Water : Ideal for Boc protection due to its ability to dissolve both Boc anhydride and D-glutamic acid.

  • Ethyl Acetate : Preferred for salt formation due to its low polarity, facilitating precipitation.

Catalysts and Reagents

  • Thionyl Chloride vs. HCl Gas : Thionyl chloride offers faster reaction times but requires careful handling due to toxicity. HCl gas is safer for large-scale operations.

Comparative Analysis of Preparation Methods

A comparative study of synthetic routes reveals trade-offs between yield, purity, and scalability:

Method Advantages Limitations
Classical Stepwise High purity (99.5%), suitable for R&DTime-intensive (48–72 hours total)
One-Pot Synthesis Reduced solvent use, faster (24 hours)Lower yield (75–80%) due to side reactions
Industrial Continuous High throughput, cost-effectiveRequires specialized equipment

Challenges and Solutions in Synthesis

Racemization

  • Cause : Elevated temperatures during Boc protection.

  • Solution : Strict temperature control (<5°C) and use of chiral auxiliaries.

Hygroscopic Intermediates

  • Challenge : Boc-D-glutamic acid ethyl ester absorbs moisture, complicating handling.

  • Solution : Storage under nitrogen atmosphere and use of anhydrous solvents.

Byproduct Formation

  • Cause : Over-esterification at the γ-carboxyl group.

  • Mitigation : Stoichiometric control of ethanol and acid catalyst.

Chemical Reactions Analysis

Types of Reactions: N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amide positions.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Yields D-glutamic acid and ethanol.

    Deprotection: Produces D-glutamic acid.

    Substitution: Results in various substituted derivatives of D-glutamic acid.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:
Boc-D-glu-oet dcha is widely utilized as a protected amino acid during peptide synthesis. The Boc (tert-butoxycarbonyl) group serves to protect the amino group from undesired reactions, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions to form peptides.

Stability and Handling:
The compound is favored for its stability and ease of handling, making it suitable for large-scale peptide synthesis. Its hydrolysis yields D-glutamic acid and ethanol, which can be further utilized in various biochemical applications .

Drug Design

Therapeutic Applications:
this compound is instrumental in synthesizing peptides that may have therapeutic implications. These peptides can target specific biological pathways, potentially leading to the development of new drugs for various diseases.

Case Studies:
Research indicates that derivatives of this compound can be modified to enhance their pharmacological properties. For instance, studies have shown that substituting different groups on the D-glutamic acid backbone can lead to compounds with improved efficacy and selectivity against specific targets .

Organic Chemistry

Mechanism of Action:
In organic reactions, this compound acts as a versatile building block. Its mechanism involves protecting the amino group while allowing for various substitution reactions that yield different derivatives of D-glutamic acid. This flexibility makes it a valuable compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-α-(tert-Butoxycarbonyl)-D-glutamic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic reactions.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Boc-D-glu-oet dcha belongs to the class of protected amino acid esters. Key structural analogues include:

Compound Key Differences Implications
Boc-L-glu-oet dcha L-configuration at chiral center Altered stereoselectivity in enzymatic or receptor binding
Boc-D-glu-ome dcha Methyl ester (vs. ethyl) Reduced steric bulk; altered solubility and hydrolysis kinetics
Fmoc-D-glu-oet dcha Fmoc (fluorenylmethyloxycarbonyl) protecting group Different deprotection conditions (base-sensitive vs. acid-sensitive)
D-Gluconic acid Unprotected carboxylic acid; no ester/amide Higher polarity; limited use in peptide synthesis

Physicochemical Properties

  • LogP and Solubility : this compound’s LogP (5.33) suggests better membrane permeability compared to unmodified D-glutamic acid (LogP ~-1.5) or its sodium salt . Ethyl esters generally enhance lipid solubility over methyl esters, impacting bioavailability.
  • Stability : The Boc group offers stability under basic conditions but is cleavable via trifluoroacetic acid (TFA), unlike Fmoc-protected analogues requiring piperidine .

Challenges and Data Gaps

While this compound is well-characterized, comparative data on analogues (e.g., Fmoc-D-glu-oet dcha) are sparse. The U.S. EPA’s approach to using structurally similar compounds to fill data gaps for D-gluconic acid could be applied here. For instance, extrapolating solubility or toxicity data from Boc-L-glu-oet dcha might require caution due to stereochemical differences.

Biological Activity

Boc-D-glu-oet dcha, or Boc-D-glutamic acid ethyl ester with dicyclohexylamine, is a derivative of glutamic acid distinguished by its tert-butoxycarbonyl (Boc) protecting group and ethyl ester functionality. This compound has garnered interest primarily as a protected intermediate in peptide synthesis rather than for direct biological activity. This article provides an overview of its biological characteristics, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H42N2O6
  • Molecular Weight : 442.59 g/mol
  • Functional Groups : The presence of the Boc group and ethyl ester enhances its stability and reactivity during synthetic processes.

The structural characteristics of this compound suggest that it may interact with various biological molecules, including enzymes and receptors, although specific interaction studies remain limited.

Biological Applications

This compound is primarily utilized in the synthesis of peptides containing D-glutamic acid residues. Its protective groups are essential for maintaining stability during chemical reactions, allowing for selective modifications that can lead to biologically active compounds. The compound's versatility in synthetic organic chemistry makes it a valuable building block in drug design and development contexts.

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity Index
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid45214-91-30.98
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate135941-84-30.97
(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate59279-60-60.96

The unique combination of protective groups in this compound enhances its utility in peptide synthesis while influencing its solubility and reactivity profile compared to similar compounds.

Currently, this compound does not have a well-defined mechanism of action within biological systems. Its primary role is as a precursor in the synthesis of more complex molecules that may exhibit specific biological activities. The final products derived from this compound will dictate their respective mechanisms of action.

Research Findings

Research on the biological activity of this compound remains sparse; however, studies have indicated potential interactions with various biological targets due to its structural features. For instance:

  • Peptide Synthesis : The compound is instrumental in synthesizing peptides that may have therapeutic applications.
  • Drug Design : Its structural characteristics allow for modifications that could enhance binding affinity to target receptors or enzymes.

Q & A

Q. How should researchers document this compound’s spectral data for reproducibility?

  • Methodological Answer : Provide full NMR assignments (δ values, coupling constants) in supplementary materials. Deposit raw LC-MS chromatograms in public repositories (e.g., Zenodo). Standardize reporting using guidelines from the Beilstein Journal of Organic Chemistry, including purity thresholds and instrument calibration details .

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